![molecular formula C15H14BrNO2 B5534263 3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)
3-bromo-N-[3-(methoxymethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of benzamide derivatives, including compounds similar to "3-bromo-N-[3-(methoxymethyl)phenyl]benzamide," is a significant area of research due to their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. These compounds often exhibit interesting chemical reactivities, physical properties, and biological activities.
Synthesis Analysis
Benzamide derivatives are typically synthesized through reactions involving benzoyl chlorides with amines or by the direct amidation of benzoic acids under specific conditions. For instance, compounds similar to the one of interest have been synthesized from corresponding benzoic acids through reactions that introduce substituents at specific positions on the benzamide backbone, indicating the versatility of synthetic approaches for these compounds (Eisenhut et al., 2000).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to determine the molecular structure of benzamide derivatives. These studies reveal that the molecular geometry, crystal packing, and intermolecular interactions (such as hydrogen bonding and π-π stacking) significantly influence the physical properties and reactivity of these compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including C-H activation, halogenation, and nucleophilic substitution, which can modify their chemical properties for specific applications. The presence of substituents like bromo, methoxy, and methyl groups influences their reactivity patterns, making them suitable for further functionalization (Polo et al., 2019).
properties
IUPAC Name |
3-bromo-N-[3-(methoxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-10-11-4-2-7-14(8-11)17-15(18)12-5-3-6-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECKTFHSDBCGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7078516 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

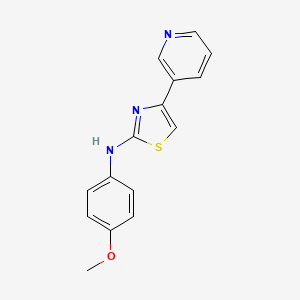
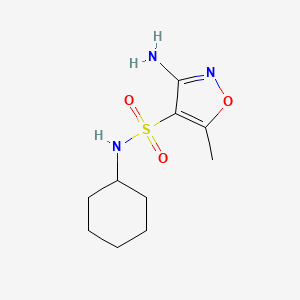

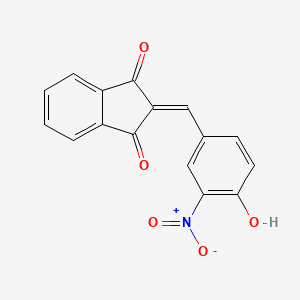
phosphinic acid](/img/structure/B5534226.png)
![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5534241.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
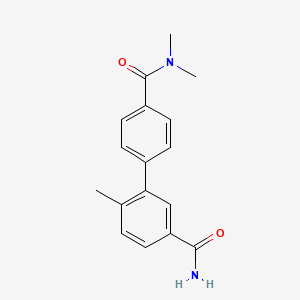

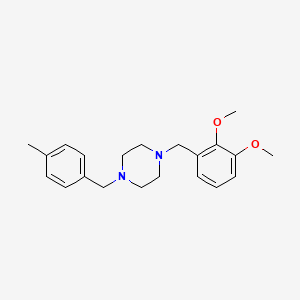
![2-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5534280.png)
![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)